molecular formula C10H9BrO2 B8492027 7-Bromo-2-methylchroman-4-one

7-Bromo-2-methylchroman-4-one

Cat. No. B8492027
M. Wt: 241.08 g/mol
InChI Key: QDLQGSOICCBPLW-UHFFFAOYSA-N
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Patent
US04853410

Procedure details

By the method of Preparations L1 and L2, and 3-bromophenol, 3-chlorophenol and 3-fluorophenol were converted, respectively, to 7-bromo-2-methylchroman-4-one (30% yield; oil); 7-chloro-2-methylchroman-4-one (35% yield; oil;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.Cl[C:10]1[CH:11]=[C:12]([OH:16])C=C[CH:15]=1.FC1C=C(O)C=CC=1>>[Br:1][C:2]1[CH:3]=[C:4]2[C:5]([C:12](=[O:16])[CH2:11][CH:10]([CH3:15])[O:8]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=CC1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2C(CC(OC2=C1)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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